2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features both benzodioxole and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to form specific interactions with these targets, leading to its observed biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the trimethoxyphenyl group, which may result in different biological activities and properties.
2-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a single methoxy group instead of three, potentially altering its reactivity and interactions.
2-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Has two methoxy groups, which may affect its solubility and biological activity.
Uniqueness
The presence of both benzodioxole and trimethoxyphenyl groups in 2-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole makes it unique compared to similar compounds
Properties
CAS No. |
90754-84-0 |
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Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O6/c1-21-14-7-11(8-15(22-2)16(14)23-3)18-20-19-17(26-18)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3 |
InChI Key |
JQSHNEIWZVXMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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